

An In-depth Technical Guide to S,S-Dimethyl Sulfoximine

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Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

Cat. No.: *B075141*

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IUPAC Name: imino-dimethyl-oxo- λ^6 -sulfane

CAS Number: 1520-31-6

Chemical Formula: C_2H_7NOS

Molecular Weight: 93.15 g/mol [1]

This technical guide provides a comprehensive overview of **S,S-Dimethyl sulfoximine**, a versatile chemical compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

S,S-Dimethyl sulfoximine is a sulfur-containing organic compound that has garnered considerable attention in the chemical industry.[2] Its molecular structure, which includes a sulfur atom bonded to two methyl groups, an oxygen atom, and an imino group, gives it unique chemical properties.[2] This structure facilitates a variety of chemical transformations, establishing it as a crucial component in contemporary organic chemistry.[2]

Table 1: Quantitative Data for **S,S-Dimethyl Sulfoximine**

Property	Value	Reference
Molecular Weight	93.15 g/mol	[1]
Exact Mass	93.02483502 Da	[1]
Melting Point	56 °C	[3][4]
Boiling Point	105 °C	[3][4]
Density	1.13 g/cm ³	[3][4]
Flash Point	18 °C	[3][4]
Refractive Index	1.454	[3]
Topological Polar Surface Area	49.3 Å ²	[1]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

Synthesis and Experimental Protocols

The synthesis of sulfoximines, including **S,S-Dimethyl sulfoximine**, can be approached through various routes. Key methods involve the imination of sulfoxides or the oxidation of sulfilimines. Below are detailed protocols for two common synthetic strategies.

This method provides an efficient route to free NH-sulfoximines under mild conditions with good functional group tolerance.[2][5]

Experimental Protocol:

- **Reaction Setup:** To a solution of the starting sulfoxide (0.3 mmol) in 3 mL of trifluoroethanol (TFE), add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.5 equivalents).
- **Catalyst Addition:** Add the Rhodium(II) catalyst, such as Rh₂(esp)₂ (2.5 mol%), to the reaction mixture.

- **Reaction Conditions:** Stir the mixture at room temperature under a nitrogen atmosphere for approximately 22 hours.
- **Work-up and Purification:** Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired NH-sulfoximine.

This multi-step synthesis avoids the use of heavy metals and potentially explosive reagents.^[6]^[7]^[8]

Step 1: Synthesis of N-Cyano Sulfilimines

- **Reaction Setup:** In a suitable solvent such as methanol, dissolve the starting sulfide (1 equivalent).
- **Reagent Addition:** Add a base (e.g., t-BuOK, 1.2 equivalents), cyanogen amine (1.3 equivalents), and a halogenating agent like N-bromosuccinimide (NBS) (1.5 equivalents).
- **Reaction Conditions:** Stir the reaction mixture at room temperature.
- **Work-up and Purification:** After the reaction is complete, the solvent is removed, and the residue is worked up with water and extracted with an organic solvent. The crude product is then purified by flash column chromatography.

Step 2: Oxidation to N-Cyano Sulfoximines

- **Reaction Setup:** Dissolve the N-cyano sulfilimine (1.0 mmol) in ethanol (10 mL) and cool to 0 °C.
- **Reagent Addition:** Add potassium carbonate (K_2CO_3 , 3.0 mmol) and meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 mmol).
- **Reaction Conditions:** Allow the mixture to warm to room temperature and stir until the starting material is consumed.
- **Work-up and Purification:** Remove the solvent under reduced pressure, add water, and extract with dichloromethane. The crude product is purified by flash column chromatography.^[6]

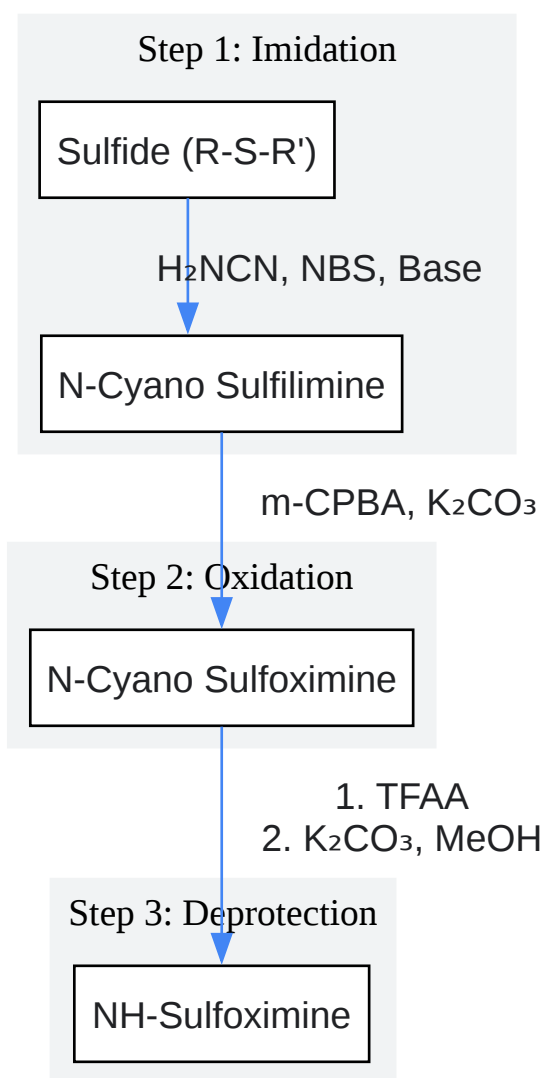
Step 3: Deprotection to NH-Sulfoximines

- **Reaction Setup:** Dissolve the N-cyano sulfoximine (1.0 mmol) in dichloromethane (18 mL) and cool to 0 °C.
- **Reagent Addition:** Add trifluoroacetic anhydride (TFAA, 3.0 mmol).
- **Reaction Conditions:** Allow the mixture to warm to room temperature.
- **Methanolysis:** After the reaction is complete, concentrate the mixture, dilute with methanol (7 mL), and treat with potassium carbonate (K_2CO_3 , 5.0 mmol).
- **Work-up and Purification:** Stir at room temperature, then remove the solvent and purify the residue by flash column chromatography to yield the free NH-sulfoximine.^[6]

Synthetic Workflow and Applications

S,S-Dimethyl sulfoximine is a valuable building block in medicinal chemistry and agrochemical development. The sulfoximine moiety can act as a bioisostere for sulfones and sulfonamides, which can improve the bioavailability, metabolic stability, and target engagement of drug candidates.

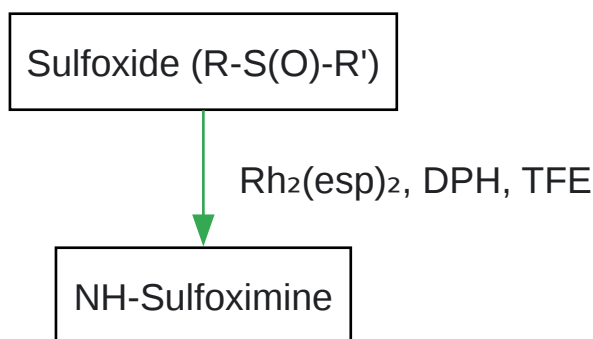
The following diagram illustrates a common synthetic pathway from a sulfide to an NH-sulfoximine, as detailed in the experimental protocols.



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Synthetic pathway from sulfide to NH-sulfoximine.

This diagram shows a more direct, one-step catalytic approach to synthesizing NH-sulfoximines.



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- To cite this document: BenchChem. [An In-depth Technical Guide to S,S-Dimethyl Sulfoximine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075141#iupac-name-for-s-s-dimethyl-sulfoximine]

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